4-Amino-4-phenylbutanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

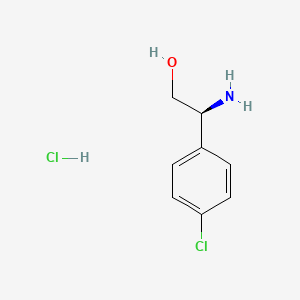

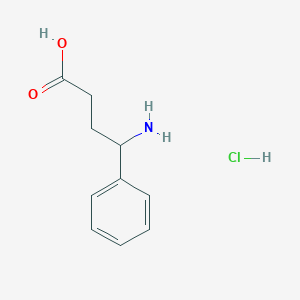

4-Amino-4-phenylbutanoic acid hydrochloride, also known as Phenibut, is a neuropsychotropic drug that was discovered and introduced into clinical practice in Russia . It has anxiolytic and nootropic (cognition enhancing) effects . It acts as a GABA-mimetic, primarily at GABA(B) receptors . It’s found as an ingredient in some dietary supplements .

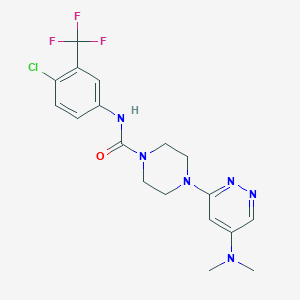

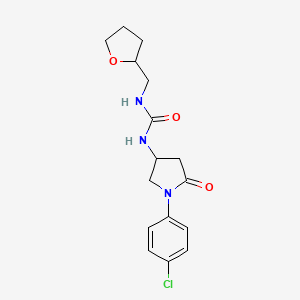

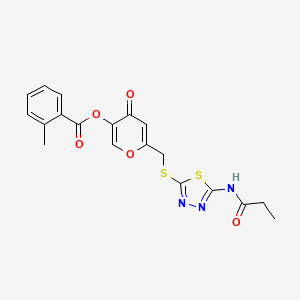

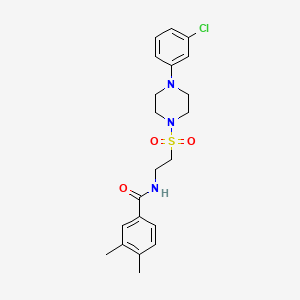

Molecular Structure Analysis

The molecular formula of this compound is C10H14ClNO2 . Its molecular weight is 215.68 . The IUPAC name is this compound .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 202-204°C . It is stored at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry, well-ventilated area away from incompatible substances .Scientific Research Applications

Therapeutic Effects as a Chemical Chaperone

4-Amino-4-phenylbutanoic acid, also known as 4-phenylbutyric acid (4-PBA), has been studied for its potential therapeutic effects in maintaining proteostasis. 4-PBA acts as a low molecular weight chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress. The ER plays a crucial role in protein folding, and failure to maintain ER homeostasis can lead to protein misfolding and various pathologies. 4-PBA may help fold proteins within the ER, attenuating the activation of the unfolded protein response (UPR) and potentially alleviating various diseases by restoring cellular proteostasis (Kolb et al., 2015).

Influence on Neurotransmitter and Protein Synthesis

Research has identified 4-Amino-4-phenylbutanoic acid hydrochloride's potential impact on neurotransmitter and protein synthesis. By inhibiting GABA uptake specifically, it results in increased GABAergic mediated inhibition in the brain. This mechanism underlies its potent anticonvulsant properties against various types of seizures in preclinical models. The ability to modulate GABA levels in the brain points towards its significant role in influencing neurological processes and conditions (Suzdak & Jansen, 1995).

Anticonvulsant Properties

This compound has been explored for its anticonvulsant properties. It is a potent and specific inhibitor of GABA uptake, leading to increased extracellular GABA overflow and enhanced GABAergic mediated inhibition. This pharmacological profile suggests potential utility in treating chronic seizure disorders such as generalized clonic-tonic epilepsy, photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy. The review of its neurochemical and behavioral profile highlights the drug's efficacy against a range of convulsion models, making it a promising candidate for epilepsy treatment (Suzdak & Jansen, 1995).

Mechanism of Action

Target of Action

The primary target of 4-Amino-4-phenylbutanoic acid hydrochloride is the central nervous system . It is a GABA analogue, structurally related to the neurotransmitter γ-aminobutyric acid (GABA) . It is thought to act as a GABA B receptor agonist .

Mode of Action

This compound: interacts with its targets by mimicking the action of GABA . It binds to the GABA B receptors, similar to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

The compound affects the GABAergic pathway, which is involved in inhibitory neurotransmission . By acting as a GABA B receptor agonist, This compound enhances the inhibitory effects of GABA, leading to decreased neuronal excitability .

Pharmacokinetics

This compound: is well-absorbed and has a bioavailability of ≥63% for a 250 mg dose . It has minimal metabolism in the liver and an elimination half-life of 5.3 hours for a 250 mg dose . It is excreted in the urine, with 63% of the dose being unchanged .

Result of Action

The molecular and cellular effects of This compound ’s action include decreased neuronal excitability due to enhanced inhibitory neurotransmission . This results in anxiolytic effects, making it useful for treating anxiety .

Action Environment

Environmental factors such as the pH of the gastrointestinal tract can influence the absorption of This compound . Furthermore, factors like diet and the presence of other medications can affect its metabolism and excretion .

Safety and Hazards

The compound is classified as having acute toxicity, oral (Category 4), H302 . It can cause skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It may also cause respiratory irritation (Category 3), H335 . There are reports of adverse health effects associated with phenibut use, and some evidence suggests that continued use can lead to dependence and increased tolerance .

Biochemical Analysis

Biochemical Properties

4-Amino-4-phenylbutanoic acid hydrochloride acts as a GABA-mimetic, primarily at GABAB receptors . It has anxiolytic and nootropic (cognition-enhancing) effects . It interacts with GABA receptors in the brain, which are involved in a variety of functions including sleep, relaxation, and memory .

Cellular Effects

This compound has been reported to have various effects on cells. It can influence cell function by modulating the activity of GABA receptors, which play a key role in neuronal excitability . This can impact various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GABA receptors, acting as an agonist . This can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect . Withdrawal symptoms can include visual and auditory hallucinations, muscle pain and twitching, heart arrhythmia, nausea, vomiting, insomnia, sensitivity to sound and light, and separation from reality .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses can lead to adverse effects, while lower doses may have therapeutic effects .

Metabolic Pathways

This compound is involved in the GABAergic pathway . It interacts with GABA receptors and can influence metabolic flux and metabolite levels .

Transport and Distribution

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be widely distributed in the body .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its lipophilic nature and its interactions with GABA receptors, which are typically located in the cell membrane

Properties

IUPAC Name |

4-amino-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYVTLZMBWZXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122602-44-2 |

Source

|

| Record name | 4-amino-4-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B2721694.png)

![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)

![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)